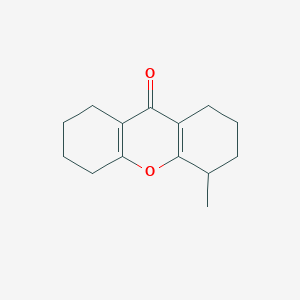
4-Methyl-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-9-one, commonly known as MX or xanthenone, is a heterocyclic organic compound. It is a white to off-white crystalline powder that has been extensively studied for its potential applications in various fields of science.
作用機序
MX is a fluorescent compound that can be excited by light of a specific wavelength. Upon excitation, it emits light at a longer wavelength, making it an excellent fluorescent probe for biochemical assays. The mechanism of action of MX is based on its ability to bind to specific molecules, such as proteins, nucleic acids, and lipids, and emit light upon excitation.
Biochemical and Physiological Effects:
MX has been shown to have various biochemical and physiological effects. It has been found to bind to DNA and inhibit its replication, making it a potential anticancer agent. MX has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, making it a potential treatment for Alzheimer's disease.
実験室実験の利点と制限
MX has several advantages and limitations for lab experiments. Its fluorescent properties make it an excellent probe for biochemical assays, and its ease of synthesis makes it readily available for research. However, its toxicity and potential side effects limit its use in certain experiments.
将来の方向性
There are several future directions for the study of MX. One area of research is the development of MX-based fluorescent probes for the detection of specific molecules, such as proteins and nucleic acids. Another area of research is the synthesis of MX-based dendrimers and other polymeric materials for use in drug delivery and other applications. Additionally, the study of MX's potential as an anticancer and Alzheimer's disease treatment will continue to be an area of interest for researchers.
合成法
MX can be synthesized via a one-pot reaction of an aldehyde, a ketone, and a cyclic acetal in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction is carried out at room temperature and yields MX in high purity and yield.
科学的研究の応用
MX has been extensively studied for its potential applications in various fields of science. It has been used as a fluorescent probe in biochemical assays, as a precursor for the synthesis of various organic compounds, and as a building block for the synthesis of dendrimers and other polymeric materials.
特性
分子式 |
C14H18O2 |
|---|---|
分子量 |
218.29 g/mol |
IUPAC名 |
4-methyl-1,2,3,4,5,6,7,8-octahydroxanthen-9-one |
InChI |
InChI=1S/C14H18O2/c1-9-5-4-7-11-13(15)10-6-2-3-8-12(10)16-14(9)11/h9H,2-8H2,1H3 |
InChIキー |
AHYATZNKVQSUPC-UHFFFAOYSA-N |
SMILES |
CC1CCCC2=C1OC3=C(C2=O)CCCC3 |
正規SMILES |
CC1CCCC2=C1OC3=C(C2=O)CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(4-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B289101.png)


![3-(furan-2-yl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole](/img/structure/B289109.png)

![ethyl 6-bromo-5-[3-(2,5-dioxo-1-imidazolidinyl)-2-hydroxypropoxy]-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B289112.png)
![ethyl 6-bromo-5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate](/img/structure/B289113.png)
![1-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-3-[(1-chloronaphthalen-2-yl)oxy]propan-2-ol](/img/structure/B289115.png)
![5-[(Piperidin-1-ylcarbonyl)oxy]-1-naphthyl piperidine-1-carboxylate](/img/structure/B289119.png)


